Visnadine

Description

Properties

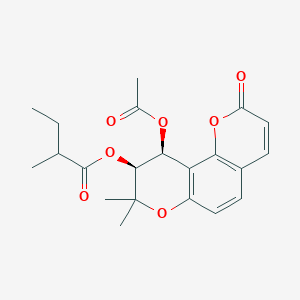

IUPAC Name |

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (2R)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBNSPFBYXGREE-CXWAGAITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023583 | |

| Record name | 3,4,5-Trihydroxy-2,2-dimethyl-6-chromanacrylic acid delta-lactone 4-acetate 3-(2-methylbutyrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-32-7 | |

| Record name | Visnadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Visnadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Visnadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4,5-Trihydroxy-2,2-dimethyl-6-chromanacrylic acid delta-lactone 4-acetate 3-(2-methylbutyrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Visnadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VISNADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RL4V0K263 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Visnadine: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnadine is a natural pyranocoumarin with recognized vasodilatory and spasmolytic properties, making it a compound of significant interest in pharmaceutical research and drug development.[1][2] This technical guide provides an in-depth overview of the natural sources of Visnadine, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis.

Natural Source of Visnadine

The primary and commercially utilized natural source of Visnadine is the plant Ammi visnaga L., commonly known as Bishop's Weed or Khella.[1][2][3] This medicinal plant is indigenous to the Mediterranean region and has a long history of use in traditional medicine, particularly in ancient Egypt, for treating conditions such as kidney stones and angina pectoris.[2][3] Visnadine, along with other bioactive compounds like khellin and visnagin, is primarily concentrated in the fruits (umbels) of the plant.[1][4]

Quantitative Analysis of Visnadine in Ammi visnaga

The concentration of pyranocoumarins, including Visnadine, in the dried fruits of Ammi visnaga typically ranges from 0.2% to 0.5%. More specific quantitative data for Visnadine itself is limited, but it is a significant component of this pyranocoumarin fraction. The table below summarizes the reported content of major chemical constituents in Ammi visnaga fruits.

| Constituent Class | Compound(s) | Concentration Range (% w/w in dried fruits) |

| Pyranocoumarins | Visnadine , Samidin, Dihydrosamidin | 0.2 - 0.5 |

| Furanochromones | Khellin, Visnagin, Khellol, Khellolglucosid | 2 - 4 |

| Fatty Oil | - | 12 - 18 |

| Proteins | - | 12 - 14 |

Biosynthesis of Visnadine

The biosynthesis of Visnadine follows the general pathway of angular pyranocoumarin synthesis, originating from the shikimate pathway. The key steps are outlined below and illustrated in the accompanying diagram.

-

Shikimate Pathway : The biosynthesis begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.

-

Phenylpropanoid Pathway : L-phenylalanine is converted to p-coumaric acid.

-

Umbelliferone Formation : Through a series of hydroxylation and cyclization reactions, p-coumaric acid is converted to the central coumarin intermediate, umbelliferone.

-

Prenylation to Osthenol : Umbelliferone undergoes prenylation at the C-8 position to form osthenol, the key precursor for angular pyranocoumarins.

-

Cyclization and Dihydrosamidin Formation : Osthenol is believed to undergo cyclization, likely catalyzed by a cytochrome P450 monooxygenase, to form the dihydropyran ring structure, yielding dihydrosamidin.

-

Esterification to form Visnadine : Dihydrosamidin is then subject to two esterification steps. Acetylation of one hydroxyl group and esterification with 2-methylbutyric acid on another hydroxyl group results in the final Visnadine molecule. The exact order of these esterifications is yet to be fully elucidated.

Experimental Protocols

Extraction of Visnadine from Ammi visnaga Fruits

This protocol is adapted from established methods for the extraction of pyranocoumarins from Ammi visnaga.

1. Materials and Equipment:

-

Dried and powdered fruits of Ammi visnaga

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

n-Hexane (HPLC grade)

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Ultrasonic bath

-

Filter paper (Whatman No. 1)

-

Glassware (beakers, flasks, etc.)

2. Procedure:

-

A known quantity (e.g., 100 g) of finely powdered Ammi visnaga fruits is subjected to extraction.

-

Maceration/Soxhlet Extraction:

-

Maceration: The powdered plant material is macerated with methanol (e.g., 3 x 500 mL) for 24 hours at room temperature with occasional shaking. The extracts are filtered and combined.

-

Soxhlet Extraction: Alternatively, the powdered material is placed in a thimble and extracted with methanol in a Soxhlet apparatus for 6-8 hours.

-

-

The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v) and partitioned with n-hexane to remove nonpolar constituents like fats and waxes. The hexane layer is discarded.

-

The methanolic layer is then diluted with water to a lower methanol concentration (e.g., 1:1 v/v) and partitioned with dichloromethane. The dichloromethane fractions, which will contain Visnadine, are collected.

-

-

The combined dichloromethane fractions are dried over anhydrous sodium sulfate and evaporated to dryness to yield a Visnadine-enriched fraction.

Quantification of Visnadine by HPLC-UV

This protocol provides a framework for the quantitative analysis of Visnadine in the extracted fraction.

1. Materials and Equipment:

-

Visnadine analytical standard

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Methanol (HPLC grade)

-

Syringe filters (0.45 µm)

2. Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of acetonitrile and water. A starting point could be a linear gradient from 30% to 70% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 245 nm (based on the chromophore of related compounds)

-

Injection Volume: 20 µL

3. Procedure:

-

Standard Preparation: A stock solution of Visnadine standard is prepared in methanol. A series of calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range in the samples.

-

Sample Preparation: The Visnadine-enriched fraction is accurately weighed and dissolved in methanol to a known volume. The solution is filtered through a 0.45 µm syringe filter before injection.

-

Analysis: The standard solutions and the sample solution are injected into the HPLC system.

-

Quantification: A calibration curve is constructed by plotting the peak area of the Visnadine standard against its concentration. The concentration of Visnadine in the sample is determined from the calibration curve.

Elucidation of the Biosynthetic Pathway

Investigating the specific enzymatic steps in Visnadine biosynthesis would involve a combination of modern molecular biology and analytical chemistry techniques.

1. Transcriptome Analysis:

-

RNA sequencing of different tissues of Ammi visnaga (e.g., fruits, leaves, roots) can identify candidate genes involved in the biosynthesis pathway. Genes encoding cytochrome P450 monooxygenases, acyltransferases, and other relevant enzyme classes that are highly expressed in the fruits would be of particular interest.

2. Heterologous Expression and Enzyme Assays:

-

Candidate genes are cloned and expressed in a suitable host system (e.g., E. coli or yeast).

-

The recombinant enzymes are purified and their activity is tested in vitro using the proposed precursors (e.g., osthenol, dihydrosamidin). The reaction products are analyzed by LC-MS to confirm the enzymatic function.

3. Isotope Labeling Studies:

-

Feeding experiments with isotopically labeled precursors (e.g., ¹³C-phenylalanine or ¹³C-umbelliferone) to Ammi visnaga cell cultures or whole plants.

-

The isolated Visnadine is then analyzed by NMR and mass spectrometry to trace the incorporation of the labeled atoms, thereby confirming the biosynthetic pathway.

Conclusion

This technical guide provides a comprehensive overview of the natural sourcing and biosynthesis of Visnadine. While the general biosynthetic pathway is understood, further research is required to fully characterize the specific enzymes involved in the later steps of its formation. The provided experimental protocols offer a solid foundation for researchers to extract, quantify, and further investigate this promising natural product. The continued exploration of Visnadine's biosynthesis could open avenues for its biotechnological production, ensuring a sustainable supply for future pharmaceutical applications.

References

An In-depth Technical Guide to the Mechanism of Action of Visnadine on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visnadine, a natural compound extracted from Ammi visnaga, has been recognized for its vasodilator properties, particularly on coronary and peripheral arteries. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Visnadine's relaxant effects on smooth muscle. At concentrations below 10-5 M, Visnadine selectively inhibits L-type calcium channels, a key mechanism for its vasodilatory action. At higher concentrations, it demonstrates a broader inhibitory profile, affecting contractile pathways induced by agonists such as noradrenaline and phorbol esters. This document consolidates available data on its concentration-dependent effects, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary mechanism of action for Visnadine at physiological concentrations is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This action is central to its vasodilatory effect.[1] By blocking these channels, Visnadine reduces the influx of extracellular calcium (Ca2+) into the smooth muscle cell, a critical step in the initiation and maintenance of muscle contraction.

The influx of Ca2+ through L-type channels is a primary trigger for vasoconstriction induced by membrane depolarization, for instance, by high concentrations of potassium chloride (KCl). Visnadine has been shown to selectively inhibit contractions induced by 80 mM KCl and by direct addition of CaCl2 in a depolarized aorta, providing strong evidence for its role as a calcium channel blocker.[1]

Signaling Pathway of Visnadine's Primary Action

The following diagram illustrates the signaling pathway of Visnadine's inhibitory effect on depolarization-induced smooth muscle contraction.

Effects at Higher Concentrations: Broader Inhibitory Profile

At concentrations exceeding 10-5 M, Visnadine's mechanism of action extends beyond the simple blockade of L-type calcium channels. It also inhibits contractile responses initiated by agonists that utilize different signaling pathways, such as noradrenaline and phorbol 12-myristate 13-acetate (PMA).[1]

Inhibition of Noradrenaline-Induced Contraction

Noradrenaline induces smooth muscle contraction through the activation of α1-adrenergic receptors. This activation leads to the generation of inositol trisphosphate (IP3), which triggers the release of Ca2+ from intracellular stores (sarcoplasmic reticulum), and diacylglycerol (DAG), which activates protein kinase C (PKC). Visnadine's ability to inhibit noradrenaline-induced contractions in both calcium-containing and calcium-free media suggests that at higher concentrations, it may interfere with intracellular Ca2+ release or the subsequent steps in the contractile pathway.[1]

Inhibition of Phorbol Ester-Induced Contraction

Phorbol esters like PMA directly activate Protein Kinase C (PKC), leading to a sustained contraction that is largely independent of changes in intracellular free Ca2+ concentration. The inhibition of PMA-induced contraction by high concentrations of Visnadine suggests a potential interaction with the PKC pathway or downstream signaling events.[1]

The following diagram outlines the potential sites of action for Visnadine at higher concentrations.

Data Presentation: Concentration-Dependent Effects of Visnadine

| Concentration Range | Target | Effect on Contraction | Agonist/Stimulus | Reference |

| < 10-5 M | L-Type Ca2+ Channels | Selective Inhibition | 80 mM KCl, CaCl2 | [1] |

| > 10-5 M | L-Type Ca2+ Channels & Other Sites | Inhibition | 80 mM KCl, CaCl2 | [1] |

| > 10-5 M | α1-Adrenergic Pathway | Inhibition | Noradrenaline | [1] |

| > 10-5 M | Protein Kinase C Pathway | Inhibition | Phorbol 12-myristate 13-acetate (PMA) | [1] |

Experimental Protocols

The following protocols are based on standard methodologies for studying the effects of vasoactive compounds on isolated vascular smooth muscle.

Preparation of Isolated Rat Aortic Rings

This protocol describes the preparation of rat aortic rings for isometric tension recording.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (composition below)

-

Dissection microscope

-

Fine scissors and forceps

-

Organ bath system with isometric force transducers

Krebs-Henseleit Solution Composition (in mM):

| Component | Concentration (mM) |

| NaCl | 118 |

| KCl | 4.7 |

| CaCl2 | 2.5 |

| MgSO4 | 1.2 |

| KH2PO4 | 1.2 |

| NaHCO3 | 25 |

| Glucose | 11 |

Procedure:

-

Humanely euthanize the rat in accordance with institutional guidelines.

-

Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Under a dissection microscope, carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of approximately 3-4 mm in length.

-

Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect one hook to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15 minutes.

Experimental Workflow for Assessing Visnadine's Effects

The following diagram illustrates a typical experimental workflow to characterize the effects of Visnadine.

Induction of Contractions

-

Depolarization-induced contraction: Add KCl to the organ bath to a final concentration of 80 mM.

-

Noradrenaline-induced contraction: Add noradrenaline cumulatively to the organ bath to construct a concentration-response curve.

-

PMA-induced contraction: Add PMA to the organ bath to induce a sustained contraction.

Conclusion

Visnadine exerts its primary smooth muscle relaxant effect through the selective inhibition of L-type calcium channels at concentrations below 10-5 M. At higher concentrations, its mechanism of action becomes more complex, involving the inhibition of contractile pathways activated by noradrenaline and phorbol esters. This suggests a potential interaction with intracellular calcium release mechanisms and the protein kinase C signaling cascade. Further research is warranted to elucidate the precise molecular targets of Visnadine at these higher concentrations and to quantify its inhibitory potency with specific IC50 values. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into the multifaceted pharmacology of Visnadine.

References

Visnadine: A Comprehensive Profile of its Pharmacology and Toxicology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Visnadine, a natural pyranocoumarin extracted from the plant Ammi visnaga (also known as Khella), has garnered scientific interest for its vasodilatory properties. Traditionally used in herbal medicine for various ailments, its primary pharmacological action is now understood to be the relaxation of vascular smooth muscle. This technical guide provides a detailed overview of the current knowledge regarding the pharmacology and toxicology of visnadine, with a focus on its mechanism of action, preclinical and clinical findings, and safety profile. This document is intended for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of visnadine.

Pharmacology

Mechanism of Action

Visnadine's principal pharmacological effect is vasodilation, which is primarily achieved through the inhibition of L-type voltage-gated calcium channels (Cav1.2) in vascular smooth muscle cells.[1] By blocking these channels, visnadine reduces the influx of extracellular calcium (Ca2+) into the cells. This decrease in intracellular Ca2+ concentration prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and ultimately, smooth muscle relaxation and vasodilation.[2][3]

At higher concentrations (greater than 10⁻⁵ M), visnadine may also interact with other signaling pathways involved in vascular smooth muscle contraction, suggesting a more complex mechanism of action at supra-therapeutic doses.[1]

Signaling Pathway of Visnadine-Induced Vasodilation

Caption: Mechanism of Visnadine-Induced Vasodilation.

Pharmacodynamics

The primary pharmacodynamic effect of visnadine is dose-dependent vasodilation. In preclinical studies using isolated rat aortic rings, visnadine has been shown to inhibit contractions induced by high potassium concentrations, which directly depolarize the cell membrane and open L-type calcium channels.[1]

In clinical settings, topical application of visnadine has been investigated for its effects on local blood flow, particularly in the context of female sexual dysfunction. Studies have demonstrated that topical visnadine can significantly increase clitoral and vulvar blood flow, as measured by color Doppler ultrasonography.[4] This localized vasodilation is believed to improve genital arousal and overall sexual function in some women.[5][6]

Pharmacokinetics (ADME)

There is a significant lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of visnadine in either animal models or humans. While studies on topical formulations suggest local absorption and effect, the systemic exposure and metabolic fate of visnadine remain uncharacterized. Further research is critically needed to understand its pharmacokinetic profile to support any potential systemic therapeutic applications.

Toxicology

Comprehensive toxicological data for pure, isolated visnadine is limited in publicly available literature. However, studies on extracts of Ammi visnaga, which contains visnadine, provide some insights into its safety profile.

Acute and Subacute Toxicity

An acute and subacute toxicity study of an ethanolic extract of Ammi visnaga seeds was conducted in rats.[7][8]

| Toxicity Study | Animal Model | Route of Administration | Key Findings |

| Acute Toxicity | Rats | Oral | LD50 of the ethanolic extract was determined to be > 5000 mg/kg. No mortality or signs of toxicity were observed at the tested doses.[7] |

| Subacute Toxicity (28 days) | Rats | Oral | No significant changes in body weight, hematological parameters, or organ function were observed at doses up to 1000 mg/kg/day of the extract.[7] |

It is important to note that these results are for an extract and not for isolated visnadine. The toxicity of pure visnadine may differ.

Genotoxicity and Carcinogenicity

No studies specifically investigating the genotoxicity or carcinogenicity of visnadine have been identified in the available literature.

Clinical Safety and Tolerability

In clinical trials evaluating topical visnadine for female sexual dysfunction, the treatment was generally well-tolerated.[5][6] The reported adverse effects were typically mild and localized to the application site.

| Adverse Effect | Incidence | Severity |

| Localized itching | Infrequent | Mild |

| Sensation of warmth | Infrequent | Mild |

No serious adverse events have been reported in the published clinical studies of topical visnadine.

Experimental Protocols

Detailed, step-by-step experimental protocols for visnadine research are not extensively published. However, based on the methodologies described in the literature, the following outlines can be inferred.

In Vitro Vasodilation Assay (Isolated Rat Aorta)

This assay is used to assess the direct vasodilatory effect of visnadine on vascular smooth muscle.

Experimental Workflow for In Vitro Vasodilation Assay

Caption: Workflow for assessing visnadine's vasodilatory effect.

Measurement of Clitoral Blood Flow (Color Doppler Ultrasonography)

This non-invasive technique is used to quantify the hemodynamic effects of topically applied visnadine.

Experimental Workflow for Clitoral Blood Flow Measurement

Caption: Protocol for measuring visnadine's effect on clitoral blood flow.

Summary and Future Directions

Visnadine is a promising natural vasodilator with a clear primary mechanism of action involving the inhibition of L-type calcium channels. Clinical studies on its topical application for female sexual dysfunction have shown positive results with a good safety profile. However, a comprehensive understanding of its pharmacology and toxicology is hampered by a significant lack of data in key areas.

Key Data Gaps:

-

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of visnadine are largely unknown. These studies are essential for any further development of visnadine for systemic use.

-

Toxicology of Pure Visnadine: While studies on Ammi visnaga extracts provide some reassurance, a full toxicological assessment of the isolated compound, including acute, sub-chronic, chronic, genotoxicity, and carcinogenicity studies, is necessary to establish a complete safety profile.

-

Detailed Mechanism of Action: Further investigation into the potential secondary mechanisms of action at higher concentrations could provide a more complete understanding of its pharmacological effects.

Future research should focus on filling these knowledge gaps. Elucidating the pharmacokinetic profile and conducting comprehensive toxicological studies are critical next steps for the potential development of visnadine as a therapeutic agent. Further clinical trials with larger patient populations and standardized protocols are also needed to confirm its efficacy and safety for various indications.

References

- 1. Effects of visnadine on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and tolerability of a spray formulation containing Visnadine in women self-reporting sexual symptoms: a randomized double-blind placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute and subacute toxicity of Ammi visnaga on rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute and subacute toxicity of Ammi visnaga on rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Biological Activity of Visnadine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnadine, a natural pyranocoumarin, has garnered significant interest in the scientific community due to its vasodilatory properties, primarily attributed to its action as an L-type calcium channel blocker.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis of visnadine derivatives, with a focus on the closely related and extensively studied khellactone derivatives. It further delves into their biological activities, presenting key quantitative data and detailed experimental protocols. The guide also visualizes the underlying signaling pathways and a representative drug discovery workflow to provide a holistic understanding for researchers in the field of medicinal chemistry and drug development.

Chemical Synthesis of Visnadine and Khellactone Derivatives

The core scaffold of visnadine is the angular pyranocoumarin known as khellactone. The synthesis of derivatives primarily revolves around the asymmetric synthesis of the cis-khellactone core, followed by esterification to introduce various functionalities. The general synthetic strategy often commences with a substituted 7-hydroxycoumarin.

A common route involves the preparation of a seselin intermediate, which then undergoes osmium-catalyzed asymmetric dihydroxylation to yield the desired stereoisomer of the khellactone.[3][4] Subsequent acylation of the hydroxyl groups on the pyran ring affords a diverse range of derivatives.[3]

General Synthetic Scheme

A representative synthetic pathway to produce 4-methyl-(3'S,4'S)-cis-khellactone derivatives is illustrated below. This multi-step synthesis starts from 4-methyl-7-hydroxycoumarin and proceeds through a 4-methylseselin intermediate.

Quantitative Data Summary

The following tables summarize the reaction yields for the synthesis of 4-methyl-(-)-cis-khellactone and its derivatives, as well as the in vitro cytotoxic activity of these derivatives against various cancer cell lines.

Table 1: Synthesis and Yield of 4-Methyl-(-)-cis-khellactone Derivatives. [2]

| Compound | Molecular Formula | Yield (%) |

| 2 | C15H16O5 | 70 |

| 3a | C25H28O7 | 23 |

| 3b | C25H28O7 | 31 |

| 3j | C29H22Br2O7 | 42 |

| 3k | C29H22Br2O7 | 36 |

| 3l | C29H22Br2O7 | 40 |

| 3m | C29H20Cl4O7 | 29 |

| 3n | C29H20Cl4O7 | 41 |

| 3o | C29H20Cl4O7 | 28 |

Table 2: In Vitro Cytotoxic Activity (IC50, µM) of 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. [3]

| Compound | HEPG-2 (Human Liver Carcinoma) | SGC-7901 (Human Gastric Carcinoma) | LS174T (Human Colon Carcinoma) |

| 3a | 8.51 ± 1.12 | 29.65 ± 4.33 | 15.76 ± 2.08 |

| 3c | 40.13 ± 6.54 | 35.81 ± 5.17 | 61.09 ± 7.82 |

| 3h | 48.29 ± 7.31 | 50.66 ± 8.09 | >100 |

| 3l | 60.92 ± 8.73 | 22.64 ± 5.44 | 38.51 ± 4.63 |

Experimental Protocols

Synthesis of 4-Methylseselin (1)[2]

To a solution of 4-methyl-7-hydroxycoumarin (1.76 g, 10 mmol), K2CO3 (3.45 g, 25 mmol), and KI (1.66 g, 10 mmol) in DMF (20 mL) was added an excess of 3-chloro-3-methyl-1-butyne (6 mL). The mixture was heated to 70–80 °C for 3–4 days. After completion, the solid K2CO3 was filtered off. The filtrate was poured into EtOAc, washed with water three times, and dried over anhydrous Na2SO4. The solvent was removed in vacuo. The residue was then heated to reflux in 20 mL of N,N-diethylaniline for 15 h. The reaction mixture was cooled, poured into EtOAc, and washed with 10% aqueous HCl, water, and brine. The organic layer was separated, and the solvent was removed. The residue was purified by column chromatography (petroleum ether-EtOAc = 10:1) to afford compound 1.

Asymmetric Synthesis of 4-Methyl-(-)-cis-khellactone (2)[2]

K3Fe(CN)6 (246 mg, 0.75 mmol) and K2CO3 (105 mg, 0.75 mmol) were dissolved in a t-BuOH/H2O mixture (1:1 v/v, 5 mL) at room temperature. Then, hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether ((DHQD)2-PYR) (2 mg, 0.0025 mmol) and OsO4 (1 mg, 0.0005 mmol) were added, followed by the addition of 4-methylseselin (1) (60 mg, 0.25 mmol). The mixture was stirred at 0 °C for 1 day. Upon completion, Na2S2O5 (1 g), water (2.5 mL), and CH2Cl2 (2.5 mL) were added. After stirring for 4 h at room temperature, the mixture was extracted with CH2Cl2 three times. The combined organic layer was dried over Na2SO4, and the solvent was removed to afford the crude product, which was then crystallized from petroleum ether/acetone to give pure compound 2.

General Procedure for the Synthesis of 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives (3a-o)[2]

To a solution of 4-methyl-(−)-cis-khellactone (2) (55 mg, 0.2 mmol) and pyridine (0.5 mL) in CH2Cl2 (10 mL) was added the corresponding acyl chloride (0.6 mmol). The mixture was heated to reflux until the reaction was complete as monitored by TLC. After cooling to room temperature, the mixture was filtered, and the filtrate was separated and purified by column chromatography (petroleum ether/acetone, 10:1) to yield the pure target compounds.

In Vitro Cytotoxicity Assay (MTT Assay)[3]

Human cancer cell lines (HEPG-2, SGC-7901, LS174T) were seeded in 96-well plates at a density of 5 × 10^4 cells/mL. After 24 hours of incubation, the cells were treated with various concentrations of the synthesized compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved by adding 150 µL of DMSO to each well. The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.

Signaling Pathways and Experimental Workflows

L-type Calcium Channel Signaling in Smooth Muscle

Visnadine and its derivatives are known to act as L-type calcium channel blockers. In vascular smooth muscle cells, the influx of calcium through these channels is a critical step in initiating contraction. By blocking these channels, visnadine derivatives promote vasodilation. The downstream signaling cascade is depicted below.

Blockade of L-type calcium channels by visnadine derivatives has also been shown to suppress the activity of transcription factors such as activator protein 1 (AP-1) and cyclic AMP response element-binding protein (CREB), which can inhibit cell proliferation and extracellular matrix production.[5]

Drug Discovery and Lead Optimization Workflow

The development of novel visnadine derivatives follows a structured drug discovery process. This workflow integrates computational and experimental approaches to identify and refine lead compounds with improved therapeutic profiles.

This workflow begins with the screening of a library of visnadine analogs to identify initial hits with desired biological activity.[6][7][8] These hits then undergo extensive structure-activity relationship (SAR) studies to inform the design of more potent and selective compounds.[6] The lead optimization phase involves iterative cycles of chemical synthesis and biological testing, coupled with the evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, to identify a preclinical candidate with a favorable overall profile.[6][9]

Conclusion

Visnadine and its derivatives, particularly those based on the khellactone core, represent a promising class of compounds with a range of biological activities, including vasodilatory, anti-HIV, and anti-tumor effects. The synthetic methodologies, primarily centered around the asymmetric dihydroxylation of seselin precursors, allow for the generation of a diverse array of analogs. The mechanism of action for their vasodilatory effects is well-established, involving the blockade of L-type calcium channels. Future research in this area will likely focus on the further optimization of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties for various therapeutic applications. This guide provides a foundational resource for researchers aiming to contribute to the exciting field of visnadine chemistry and pharmacology.

References

- 1. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of calcium channel subtypes to the intracellular calcium signal in sensory neurons: the effect of injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contribution of Calcium Channel Subtypes to the Intracellular Calcium Signal in Sensory Neurons: The Effect of Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium channel blockers inhibit proliferation and matrix production in rat mesangial cells: possible mechanism of suppression of AP-1 and CREB activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nuvisan.com [nuvisan.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

The Historical Therapeutic Applications of Ammi visnaga Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammi visnaga, commonly known as Khella or Bishop's Weed, has a rich history of medicinal use dating back to ancient Egypt. Traditional medicine has long utilized its extracts for a variety of ailments, primarily due to its potent antispasmodic and vasodilatory properties. This technical guide provides an in-depth review of the historical therapeutic uses of Ammi visnaga extracts, with a focus on its bioactive constituents, mechanisms of action, and the evolution of its application from traditional remedies to modern clinical investigations. Quantitative data is summarized, key experimental protocols are detailed, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Historical and Traditional Therapeutic Uses

Ammi visnaga has been a cornerstone of traditional medicine in the Middle East and Mediterranean regions for centuries.[1] Its use is documented in ancient Egyptian papyri for the treatment of renal colic and kidney stones.[2][3][4] Traditional preparations, typically decoctions or infusions of the powdered fruits, were employed to alleviate a range of conditions.[5][6]

The primary traditional applications of Ammi visnaga extracts include:

-

Renal and Urinary Disorders: The most well-documented historical use is for the management of kidney stones and renal colic.[1][3][7] The plant's extracts were believed to relax the ureter, facilitating the passage of stones and alleviating associated pain.[8][9] It was also used as a diuretic and for urinary tract infections.[10][1][7][11]

-

Cardiovascular Ailments: Ammi visnaga was traditionally used to treat mild anginal symptoms due to its vasodilatory effects on coronary arteries.[1][2][5] It was recognized for its ability to improve blood flow without significantly affecting blood pressure.[1]

-

Respiratory Conditions: The antispasmodic properties of the plant made it a valuable remedy for asthma and spastic bronchitis, helping to dilate the bronchial muscles and ease breathing.[10][5][8][11][12]

-

Skin Disorders: Traditional applications extended to the treatment of skin conditions like vitiligo and psoriasis.[10][1][5][11]

-

Other Uses: It was also employed as an emmenagogue to regulate menstruation, for abdominal cramps, and to treat vertigo and diabetes.[10][1]

Bioactive Compounds

The therapeutic effects of Ammi visnaga are primarily attributed to a group of furanochromones, with khellin and visnagin being the most significant bioactive constituents.[4][13][14] These compounds are concentrated in the fruits of the plant. Other notable compounds include the pyranocoumarin visnadin , flavonoids, and essential oils, all of which contribute to the plant's pharmacological profile.[14][15]

Quantitative Data Summary

The concentration of the primary active compounds, khellin and visnagin, can vary depending on the plant's origin, growing conditions, and the extraction method used.

| Compound | Plant Part | Extraction Method | Concentration | Reference |

| Khellin | Fruits | Aqueous Extract | 2.88 mg per 100 mg of extract | [7] |

| Visnagin | Fruits | Aqueous Extract | 1.72 mg per 100 mg of extract | [7] |

| Khellin | Fruits | Methanolic Extract | 1.114 mg/g | [2] |

| Visnagin | Fruits | Methanolic Extract | 0.326 mg/g | [2] |

| Khellin | Fruits | Not Specified | 0.3–1.2% | |

| Visnagin | Fruits | Not Specified | 0.05–0.30% |

Table 1: Concentration of Khellin and Visnagin in Ammi visnaga Extracts.

| Therapeutic Application | Preparation/Compound | Dosage | Reference |

| Traditional (General) | Powdered dried fruits | 0.05 to 0.15 g in divided doses | [5] |

| Traditional (Renal Colic) | Decoction of seeds | 10 g of seeds in 200 ml of water, twice daily | [12] |

| Angina Pectoris | Khellin (oral) | 30–300 mg per day | [12] |

| Vitiligo | Khellin (oral) | 100 mg, 2 hours before UVA exposure | [13] |

| Vitiligo | Khellin (topical) | 3% to 5% in a cream or gel | [13] |

| Asthma | Mother Tincture (Q) | 10 drops in half a cup of water, thrice a day | [15] |

Table 2: Historical and Investigational Dosages of Ammi visnaga Preparations and Khellin.

Mechanisms of Action & Signaling Pathways

The primary mechanism underlying the therapeutic effects of Ammi visnaga extracts is the relaxation of smooth muscles . This is achieved through the action of its main bioactive compounds, khellin and visnagin, which act as calcium channel blockers .[16]

By inhibiting the influx of extracellular calcium ions into smooth muscle cells, particularly through L-type calcium channels, khellin and visnagin prevent the activation of calmodulin and subsequently, myosin light-chain kinase (MLCK). This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Caption: Khellin and Visnagin induce smooth muscle relaxation by blocking L-type calcium channels.

Experimental Protocols

Traditional Preparation: Decoction for Renal Colic

This protocol is based on traditional use for alleviating renal colic.

-

Materials:

-

10 g of dried, powdered Ammi visnaga fruits.

-

200 ml of water.

-

-

Procedure:

-

Combine the powdered Ammi visnaga fruits and water in a pot.

-

Bring the mixture to a boil.

-

Reduce heat and simmer for 10-15 minutes.

-

Remove from heat and allow to steep for an additional 5-10 minutes.

-

Strain the decoction to remove the solid plant material.

-

The resulting liquid is consumed, typically twice daily.[12]

-

Caption: Workflow for the traditional preparation of an Ammi visnaga decoction.

Analytical Protocol: HPLC Quantification of Khellin and Visnagin

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of khellin and visnagin in Ammi visnaga fruit extracts.

-

Sample Preparation:

-

Accurately weigh a known amount of dried, powdered Ammi visnaga fruit.

-

Extract the powder with methanol using a suitable method (e.g., sonication, Soxhlet).

-

Filter the extract and dilute to a known volume with the mobile phase.

-

-

Chromatographic Conditions:

-

Quantification:

-

Prepare standard solutions of khellin and visnagin of known concentrations.

-

Generate a calibration curve for each compound by plotting peak area against concentration.

-

Calculate the concentration of khellin and visnagin in the sample extract by comparing their peak areas to the calibration curves. An internal standard can be used for improved accuracy.[10]

-

Caption: Workflow for the HPLC quantification of khellin and visnagin.

Clinical Protocol: Khellin and UVA Therapy for Vitiligo

This protocol is based on clinical studies investigating the efficacy of khellin in combination with Ultraviolet A (UVA) light for the treatment of vitiligo.

-

Patient Selection:

-

Patients diagnosed with vitiligo.

-

Exclusion criteria may include pregnancy, severe liver or kidney disease, and photosensitivity disorders.

-

-

Treatment Regimen:

-

Topical Application: Apply a 3-5% khellin formulation (cream or gel) to the vitiliginous patches 45 minutes to 2 hours before UVA exposure.[6][13]

-

Oral Administration: Alternatively, administer 100 mg of oral khellin 2 hours before UVA exposure.[6][13]

-

UVA Irradiation: Expose the treated areas to a controlled dose of UVA radiation. The initial dose is determined based on the patient's skin type and is gradually increased in subsequent sessions.

-

Frequency: Treatments are typically administered two to three times per week.

-

-

Monitoring and Assessment:

-

Monitor for side effects, including erythema and potential elevation of liver enzymes (with oral administration).

-

Assess the degree of repigmentation at regular intervals using standardized methods (e.g., digital photography, scoring systems).

-

Caption: Clinical protocol for khellin and UVA therapy in vitiligo treatment.

Conclusion

The historical therapeutic use of Ammi visnaga extracts provides a compelling example of traditional knowledge paving the way for modern pharmacological investigation. Its well-documented efficacy, particularly as an antispasmodic and vasodilator, is now understood to be primarily due to the calcium channel blocking activity of its main constituents, khellin and visnagin. While its traditional applications for renal colic, angina, and asthma have a strong mechanistic basis, its use in conditions like vitiligo has also found a place in contemporary photochemotherapy. This guide serves as a foundational resource for further research into the therapeutic potential of Ammi visnaga and its bioactive compounds, encouraging the continued exploration of this ancient medicinal plant for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. drugs.com [drugs.com]

- 3. weclinic.in [weclinic.in]

- 4. [PDF] AMMI VISNAGA IN THE TREATMENT OF THE ANGINAL SYNDROME* | Semantic Scholar [semanticscholar.org]

- 5. [PDF] HPLC Simultaneous Determination of Khellin and Visnagin in Ammi visnaga L . Fruits | Semantic Scholar [semanticscholar.org]

- 6. emjreviews.com [emjreviews.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved high-performance liquid chromatographic determination of khellin and visnagin in Ammi visnaga fruits and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Successful Treatment of Refractory Vitiligo with a Combination of Khellin and 308-nm Excimer Lamp: An Open-Label, 1-Year Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMMI VISNAGA IN THE TREATMENT OF THE ANGINAL SYNDROME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Treatment of vitiligo with local khellin and UVA: comparison with systemic PUVA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (PDF) Ammi Visnaga in the Treatment of the Anginal Syndrome [research.amanote.com]

- 15. kuey.net [kuey.net]

- 16. [Treatment of angina pectoris with a new principle of ammi visnaga: or visnagin; chemical, pharmacological and clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioavailability of Visnadine: A Technical Guide for Researchers

An Overview of a Vasodilator with Therapeutic Potential

Visnadine, a natural compound extracted from the plant Ammi visnaga, is recognized for its vasodilatory properties.[1] It functions by inhibiting L-type calcium (Ca2+) channels, which leads to the relaxation of smooth muscles and improved blood circulation.[2][3][4][5][6][7] This mechanism of action has prompted investigations into its therapeutic applications, particularly in the topical treatment of female sexual dysfunction to enhance genital microcirculation.

In Vitro Bioavailability Assessment

The initial assessment of a drug's absorption characteristics is typically performed using in vitro models that simulate the intestinal barrier. These methods are crucial for screening and understanding the passive and active transport mechanisms that govern a compound's ability to enter systemic circulation.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting human intestinal absorption. When cultured on semipermeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelium.[8][9]

Experimental Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable membrane inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker with low permeability, such as Lucifer yellow or mannitol.

-

Permeability Study:

-

The transport buffer is added to both the apical (AP) and basolateral (BL) chambers of the culture plate.

-

Visnadine is added to the donor chamber (either AP for absorption or BL for efflux studies).

-

Samples are collected from the receiver chamber at predetermined time points.

-

-

Quantification: The concentration of Visnadine in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport across the monolayer, is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of active efflux transporters.

Workflow for Caco-2 Permeability Assay:

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput screening tool that models passive, transcellular permeation.[10][11][12][13] It provides a measure of a compound's intrinsic permeability in the absence of active transport processes.

Experimental Protocol:

-

Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent to form an artificial membrane.

-

Assay Setup: The filter plate (donor compartment) is placed in a multi-well plate containing a buffer solution (acceptor compartment).

-

Permeability Study: A solution of Visnadine is added to the donor wells.

-

Incubation: The "sandwich" plate is incubated for a defined period to allow for the diffusion of the compound across the artificial membrane.

-

Quantification: The concentration of Visnadine in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Data Analysis: The effective permeability (Pe) is calculated.

In Vivo Bioavailability Assessment

In vivo studies in animal models are essential for determining the pharmacokinetic profile of a drug candidate and for calculating its absolute bioavailability.

Pharmacokinetic Study in Rodents

Rats are commonly used as the initial animal model for pharmacokinetic studies due to their well-characterized physiology and ease of handling.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Drug Administration:

-

Intravenous (IV) Administration: A known dose of Visnadine is administered intravenously to a group of animals to determine the systemic clearance and volume of distribution.

-

Oral (PO) Administration: A separate group of animals receives Visnadine orally via gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of Visnadine in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, adjusted for the dose.

Workflow for Rodent Pharmacokinetic Study:

Signaling Pathway of Visnadine

Visnadine exerts its vasodilatory effects through the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This action reduces the influx of calcium ions, which is a critical step in the process of muscle contraction.

Mechanism of Action:

-

Depolarization: Stimulation of the vascular smooth muscle cell leads to membrane depolarization.

-

L-type Ca2+ Channel Activation: This depolarization activates L-type calcium channels.

-

Ca2+ Influx: The opening of these channels allows for the influx of extracellular calcium ions (Ca2+) into the cell.

-

Calmodulin Activation: The increased intracellular Ca2+ binds to and activates calmodulin.

-

MLCK Activation: The Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK).

-

Myosin Phosphorylation: MLCK phosphorylates the myosin light chains.

-

Muscle Contraction: Phosphorylated myosin interacts with actin, leading to smooth muscle contraction and vasoconstriction.

-

Visnadine Inhibition: Visnadine blocks the L-type calcium channels, thereby inhibiting the influx of Ca2+ and disrupting this signaling cascade, which results in smooth muscle relaxation and vasodilation.

Signaling Pathway for Visnadine-Induced Vasodilation:

Conclusion

While direct experimental data on the bioavailability of Visnadine remains to be published, the methodologies and pathways described in this guide provide a robust framework for its investigation. The use of established in vitro models like the Caco-2 and PAMPA assays can offer initial insights into its permeability, while in vivo pharmacokinetic studies in animal models are indispensable for determining its absorption, distribution, metabolism, and excretion profile. A thorough understanding of these parameters is critical for the further development of Visnadine as a potential therapeutic agent.

References

- 1. Visnadine [midas-pharma.com]

- 2. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smooth muscle - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Calcium Signaling Dynamics in Vascular Cells and Their Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]

- 11. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PAMPA | Evotec [evotec.com]

- 13. Parallel Artificial Membrane Permeability Assay PAMPA [pion-inc.com]

Visnadine's Effects on Endothelial Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visnadine, a natural compound extracted from Ammi visnaga, is recognized for its vasodilatory properties, which are primarily attributed to its activity as an L-type calcium channel blocker. This technical guide explores the downstream effects of this mechanism on endothelial nitric oxide synthase (eNOS), a critical enzyme in cardiovascular homeostasis. While direct studies on visnadine's interaction with eNOS are limited, this document synthesizes evidence from studies on other L-type calcium channel blockers to elucidate a probable mechanism of action. This includes the upregulation of eNOS expression and activity, leading to increased nitric oxide (NO) production and subsequent vasodilation. This guide provides a comprehensive overview of the proposed signaling pathways, quantitative data from related compounds, and detailed experimental protocols relevant to investigating these effects.

Introduction

Visnadine is a pyranocoumarin that has been traditionally used for its antispasmodic and vasodilatory effects. Its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to muscle relaxation and increased blood flow[1]. Endothelial nitric oxide synthase (eNOS) is a key regulator of vascular tone, producing nitric oxide (NO), a potent vasodilator. The interplay between calcium channel blockade and eNOS activity is an area of significant interest for understanding the full spectrum of therapeutic effects of drugs like visnadine. This guide will delve into the molecular mechanisms by which visnadine, through its action as a calcium channel blocker, is proposed to modulate eNOS function.

Proposed Mechanism of Action: From Calcium Channel Blockade to NO Production

The vasodilatory effect of visnadine is likely multifaceted, extending beyond direct smooth muscle relaxation. A significant body of evidence from studies on other L-type calcium channel blockers, such as amlodipine and felodipine, suggests a mechanism involving the upregulation of eNOS activity and expression in endothelial cells.

Increased eNOS Expression and Activity

Studies on the calcium channel blocker felodipine have demonstrated that it can directly increase NO production in cultured endothelial cells. This effect is associated with a significant increase in both Ca2+-dependent NOS activity and eNOS protein mass[2]. This suggests that chronic exposure to L-type calcium channel blockers can lead to an upregulation of the eNOS enzyme itself, contributing to a sustained increase in NO bioavailability.

Kinin-Dependent Nitric Oxide Release

Research on amlodipine has revealed a novel mechanism for NO release that is independent of its direct calcium channel blocking effects on the endothelial cell. The R+ enantiomer of amlodipine, which has weaker calcium channel blocking activity, is responsible for stimulating NO release[3]. This effect is dependent on the production of kinins, as it is blocked by a bradykinin B2 receptor antagonist[3][4]. This suggests that some calcium channel blockers may initiate a signaling cascade that involves local kinin generation, leading to B2 receptor activation and subsequent eNOS stimulation.

Modulation of eNOS Phosphorylation

Amlodipine has also been shown to activate eNOS by altering its phosphorylation status. Specifically, it promotes the phosphorylation of eNOS at the activating serine 1177 residue and dephosphorylation at the inhibitory threonine 495 residue[5][6]. This dual regulation leads to a more active form of the eNOS enzyme. While the effect on porcine coronary arteries was linked to the B2 kinin receptor, in cultured endothelial cells and rat aorta, a B2 receptor-independent mechanism involving the inhibition of protein kinase C (PKC) appears to be at play[5].

The following diagram illustrates the proposed signaling pathway for visnadine's effect on eNOS, based on evidence from other L-type calcium channel blockers.

Caption: Proposed signaling pathways of visnadine on eNOS.

Quantitative Data

The following tables summarize quantitative data from studies on L-type calcium channel blockers, which may serve as a proxy for the potential effects of visnadine.

Table 1: Effect of L-type Calcium Channel Blockers on Nitric Oxide Production

| Compound | Cell/Tissue Type | Concentration | Change in NO Metabolite (Nitrite/Nitrate) | Reference |

| Felodipine | Rat Aortic Endothelial Cells | 10⁻⁷ M | Significantly increased | [2] |

| Amlodipine | Canine Coronary Microvessels | 10⁻⁶ M | +57 ± 12 pmol/mg/20 min | [3][7][8] |

| R+ Amlodipine | Canine Coronary Microvessels | 10⁻⁶ M | +45 ± 5 pmol/mg/20 min | [3][7][8] |

| Amlodipine | Human Coronary Microvessels | 10⁻⁵ M | 79% increase | [4] |

| Amlodipine | Spontaneously Hypertensive Rat Aorta | 5 mg/kg/day (8 weeks) | Restored from 55 ± 6 nM to 101 ± 3 nM | [9] |

Table 2: Effect of L-type Calcium Channel Blockers on eNOS Activity and Expression

| Compound | Cell/Tissue Type | Effect on eNOS Activity | Effect on eNOS Expression | Reference |

| Felodipine | Rat Aortic Endothelial Cells | Significantly increased Ca2+-dependent NOS activity | Significantly increased eNOS protein mass | [2] |

| Nifedipine | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased basal eNOS phosphorylation at Ser-1177 | - | [10][11] |

| Amlodipine | Cultured Endothelial Cells | Stimulated 8-fold increase in cGMP levels (downstream marker of NO activity) | - | [6] |

| Amlodipine & Manidipine | Hypertensive Rat Aorta | - | Normalized decreased eNOS gene and protein expression | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of compounds like visnadine on eNOS.

eNOS Activity Assay (Radiometric)

This assay measures the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline by eNOS.

Protocol Workflow:

Caption: Workflow for radiometric eNOS activity assay.

Detailed Steps:

-

Cell Lysis: Endothelial cells are lysed in a buffer containing protease inhibitors to preserve enzyme activity.

-

Protein Quantification: The protein concentration of the lysate is determined to normalize eNOS activity.

-

Reaction Incubation: The cell lysate is incubated with a reaction mixture containing L-[¹⁴C]arginine, NADPH, calmodulin, and Ca²⁺ at 37°C.

-

Separation: The reaction is stopped, and the mixture is applied to a Dowex AG 50W-X8 cation-exchange column to separate the uncharged L-[¹⁴C]citrulline from the positively charged L-[¹⁴C]arginine.

-

Quantification: The radioactivity of the eluted L-[¹⁴C]citrulline is measured using a liquid scintillation counter.

Western Blot for eNOS and Phospho-eNOS (Ser1177)

This technique is used to detect and quantify the total amount of eNOS protein and its phosphorylated (active) form.

Protocol Workflow:

Caption: General workflow for Western blotting.

Detailed Steps:

-

Protein Extraction: Endothelial cells are lysed, and protein concentration is determined.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for total eNOS or phospho-eNOS (Ser1177).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands.

Nitric Oxide Measurement (Griess Assay)

This colorimetric assay measures nitrite (a stable breakdown product of NO) in cell culture media.

Protocol Workflow:

Caption: Workflow for the Griess assay.

Detailed Steps:

-

Sample Collection: Cell culture supernatant is collected from endothelial cells treated with the test compound.

-

Standard Curve: A standard curve is prepared using known concentrations of sodium nitrite.

-

Griess Reaction: Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples and standards.

-

Incubation: The mixture is incubated at room temperature to allow for the formation of a colored azo compound.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The nitrite concentration in the samples is calculated from the standard curve.

cGMP Measurement (ELISA)

This enzyme-linked immunosorbent assay quantifies the levels of cyclic guanosine monophosphate (cGMP), the second messenger produced in response to NO in vascular smooth muscle cells.

Protocol Workflow:

Caption: Workflow for cGMP ELISA.

Detailed Steps:

-

Sample Preparation: Vascular smooth muscle cells are lysed, and a cGMP standard curve is prepared.

-

Competitive Binding: Samples/standards, a cGMP-horseradish peroxidase (HRP) conjugate, and a cGMP-specific antibody are added to a microplate pre-coated with an antibody that captures the primary antibody. During incubation, the sample/standard cGMP competes with the cGMP-HRP for binding to the primary antibody.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Reaction: A substrate for HRP (e.g., TMB) is added, which develops a color in proportion to the amount of bound cGMP-HRP.

-

Measurement: The reaction is stopped, and the absorbance is read at 450 nm. The concentration of cGMP is inversely proportional to the signal intensity.

Conclusion

While direct experimental evidence for visnadine's effect on eNOS is not yet available, the extensive research on other L-type calcium channel blockers provides a strong foundation for a proposed mechanism of action. It is plausible that visnadine, in addition to its direct vasodilatory effects, enhances nitric oxide bioavailability through the upregulation of eNOS expression and activity, potentially involving kinin-dependent pathways and modulation of eNOS phosphorylation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this proposed mechanism and further elucidate the complete pharmacological profile of visnadine. Such studies will be invaluable for the development of novel therapeutic strategies targeting endothelial dysfunction and related cardiovascular diseases.

References

- 1. Effects of visnadine on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of bradykinin B2 receptor and dopamine D2 receptor on the oxidative stress, inflammatory response, and apoptotic process in human endothelial cells | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. abcam.com [abcam.com]

- 5. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospho-eNOS (Ser1177) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amlodipine increased endothelial nitric oxide and decreased nitroxidative stress disproportionately to blood pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. youtube.com [youtube.com]

- 12. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

Pharmacokinetic and Pharmacodynamic Modeling of Visnadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnadine, a natural compound extracted from the plant Ammi visnaga, is a vasodilator that has garnered interest for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of the current understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Visnadine and its related compounds. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of drugs targeting vascular disorders.

Pharmacodynamics: The Science of Visnadine's Action

The primary pharmacodynamic effect of Visnadine is vasodilation, which is the widening of blood vessels.[2] This action results in increased blood flow and is the basis for its therapeutic potential.

Mechanism of Action

Visnadine exerts its vasodilatory effects primarily through the inhibition of L-type calcium (Ca2+) channels in vascular smooth muscle cells.[3] By blocking these channels, Visnadine prevents the influx of calcium ions that is necessary for muscle contraction, leading to relaxation of the smooth muscle and subsequent vasodilation. At higher concentrations, it may also interfere with other pathways involved in vascular smooth muscle contraction.[3]

Figure 1: Signaling pathway of Visnadine's vasodilatory action.

Pharmacodynamic Effects in Preclinical and Clinical Studies

Preclinical studies have demonstrated that Visnadine selectively inhibits contractions induced by depolarization in isolated rat aortic rings and portal vein segments.[3]

In clinical settings, topical application of Visnadine has been investigated for its effects on female sexual arousal disorder. The primary pharmacodynamic endpoints in these studies were the Female Sexual Function Index (FSFI) and clitoral blood flow, which was measured using Color Doppler ultrasonography.[4][5] Daily use of a vulvar Visnadine spray was found to significantly improve both the FSFI total score and clitoral blood flow.[5]

| Pharmacodynamic Parameter | Study Population | Intervention | Key Findings | Reference |

| Vascular Smooth Muscle Contraction | Isolated rat aortic rings and portal vein segments | Visnadine (< 10 | Selective inhibition of depolarization-induced contractions. | [3] |

| FSFI Total Score | Premenopausal women with female sexual arousal disorder | Daily vulvar Visnadine spray | Significant improvement compared to baseline and on-demand use. | [5] |

| Clitoral Blood Flow | Premenopausal women with female sexual arousal disorder | Daily vulvar Visnadine spray | Significant improvement. | [5] |

Pharmacokinetics: The Journey of Visnadine in the Body

Detailed pharmacokinetic data for Visnadine is limited in publicly available literature. However, studies on visnagin, a closely related furanochromone from Ammi visnaga, provide valuable insights into the probable pharmacokinetic profile of Visnadine.

Pharmacokinetics of Visnagin in Rats

Studies in Sprague-Dawley rats have shown that the elimination of visnagin is nonlinear and dose-dependent.[2]

Table 1: Pharmacokinetic Parameters of Intravenous Visnagin in Rats

| Dose (mg/kg) | AUC(0-last) (mgh/L) | Vmax (mg/(Lh)) | KM (mg/L) | VC (L) |

| 1.25 | 1.03 | 2.09 | 0.08 | 0.175 |

| 2.5 | 3.61 | 2.09 | 0.08 | 0.175 |

| 5 | 12.6 | 2.09 | 0.08 | 0.175 |

| Data from a study on intravenous bolus administration of visnagin in male Sprague-Dawley rats.[2] |

Table 2: Pharmacokinetic Parameters of Oral Visnagin in Rats

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng*h/mL) | Half-life (h) |

| Pure Visnagin | 2.5 | 13.5 | 0.25 | 13.8 | 0.73 |

| Pure Visnagin | 5 | 45.4 | 0.5 | 69.2 | 1.15 |

| Pure Visnagin | 10 | 173.8 | 0.75 | 321.6 | 1.94 |

| Ammi visnaga Extract | 2.5 | 108.7 | 0.5 | 154.5 | 1.25 |

| Ammi visnaga Extract | 5 | 239.5 | 1.0 | 504.8 | 1.48 |

| Ammi visnaga Extract | 10 | 487.2 | 1.5 | 1289.7 | 1.89 |

| Data from a study on oral gavage administration of visnagin and Ammi visnaga extract in male Sprague-Dawley rats.[6] |

The data suggests that the exposure to visnagin is significantly increased when administered as part of an extract compared to the pure compound.[6] This highlights the potential for synergistic effects or altered absorption and metabolism in the presence of other plant constituents.

Experimental Protocols

In Vivo Pharmacokinetic Study of Visnagin in Rats

-

Drug Administration:

-

Sample Collection: Blood samples were collected at predetermined time points.[2][6]

-

Analytical Method: Plasma concentrations of visnagin were determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[2][6][7]

Figure 2: General workflow for in vivo pharmacokinetic studies.

Clinical Study of Topical Visnadine for Female Sexual Arousal Disorder

-

Study Population: Premenopausal women aged 25-40 years diagnosed with female sexual arousal disorder.[5]

-

Intervention: Randomized crossover study with two treatment sequences:

-

Pharmacodynamic Assessment:

Figure 3: Workflow of a randomized crossover clinical trial.

Conclusion and Future Directions

The available data indicates that Visnadine is a promising vasodilator with a clear mechanism of action involving the inhibition of L-type calcium channels. While pharmacokinetic data for Visnadine itself is scarce, studies on the related compound visnagin suggest a dose-dependent and potentially complex pharmacokinetic profile. Clinical studies on topical Visnadine have shown positive effects on female sexual arousal disorder, providing valuable pharmacodynamic insights.

Future research should focus on:

-

Conducting definitive pharmacokinetic studies of Visnadine in various preclinical models and in humans to establish its absorption, distribution, metabolism, and excretion profile.

-

Determining the in vitro potency of Visnadine, such as its IC50 for L-type calcium channel inhibition, to facilitate more precise pharmacodynamic modeling.

-

Exploring the dose-response relationship of Visnadine for its vasodilatory effects in both preclinical and clinical settings.

-

Investigating the potential for drug-drug interactions and the impact of formulation on the bioavailability of Visnadine.

A more comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of Visnadine will be crucial for its successful development as a therapeutic agent.

References

- 1. Inhibition of L-type Ca2+ channel current in rat ventricular myocytes by terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonlinear pharmacokinetics of visnagin in rats after intravenous bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of visnadine on rat isolated vascular smooth muscles [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Randomized crossover study investigating daily versus on-demand vulvar Visnadine spray in women affected by female sexual arousal disorder | Semantic Scholar [semanticscholar.org]